Cas no 38971-41-4 (Ophiopogonin B)

Ophiopogonin B 化学的及び物理的性質
名前と識別子
-
- Ophiopogonin B
- b-D-Galactopyranoside, (1b,3b,25R)-3-hydroxyspirost-5-en-1-yl 6-deoxy-2-O-(6-deoxy-a-L-mannopyranosyl)-
- Ophiopogonin B
- 24-hydroxy-4-octacosanone
- 4-Octacosanone,24-hydroxy
- UNII-S18059B04U
- EX-A8002T
- CS-0018279
- C17038
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- CHEBI:80879
- FS-9827
- HY-N1961
- S18059B04U
- (-)-OPHIOPOGONIN B
- Q27151379
- beta-D-Galactopyranoside, (1beta,3beta,25R)-3-hydroxyspirost-5-en-1-yl 6-deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-
- Prosapogenin D3
- AKOS032946028
- 38971-41-4
- .BETA.-D-GALACTOPYRANOSIDE, (1.BETA.,3.BETA.,25R)-3-HYDROXYSPIROST-5-EN-1-YL 6-DEOXY-2-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-
- (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5R,6R)-4,5-dihydroxy-2-((1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icos-18-ene-6,2'-oxane)-14-yl)oxy-6-methyloxan-3-yl)oxy-6-methyloxane-3,4,5-triol
- DA-66354
-
- MDL: MFCD32000710
- インチ: InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1
- InChIKey: OWGURJWJHWYCIQ-ZSXWNFODSA-N
- ほほえんだ: C[C@H]1CO[C@]2([C@@H](C)[C@@H]3[C@@]4(C)CC[C@H]5[C@@H](CC=C6C[C@@H](O)C[C@@H](O[C@@H]7[C@H](O[C@H]8[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O8)[C@@H](O)[C@@H](O)[C@@H](C)O7)[C@@]65C)[C@@H]4C[C@@H]3O2)CC1
計算された属性
- せいみつぶんしりょう: 722.42400
- どういたいしつりょう: 722.424
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 51
- 回転可能化学結合数: 4
- 複雑さ: 1330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 17
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 177A^2
- ぶんしりょう: 722.9
じっけんとくせい
- 色と性状: Powder
- 屈折率: 1.604
- PSA: 176.76000
- LogP: 2.38830
Ophiopogonin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T3789-5mg |
Ophiopogonin B |
38971-41-4 | 5mg |
¥ 9800 | 2024-07-19 | ||
ChemFaces | CFN98555-10mg |
Ophiopogonin B |
38971-41-4 | >=98% | 10mg |
$403 | 2021-07-22 | |
TargetMol Chemicals | T3789-1 mL * 10 mM (in DMSO) |
Ophiopogonin B |
38971-41-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4370 | 2023-09-15 | |
eNovation Chemicals LLC | D659591-20mg |
OphiopogoninB |
38971-41-4 | 98% | 20mg |
$1980 | 2025-02-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3789-10 mg |
Ophiopogonin B |
38971-41-4 | 10mg |
¥4240.00 | 2022-04-26 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0341-20mg |
Ophiopogonin B |
38971-41-4 | HPLC≥98% | 20mg |
¥3900元 | 2023-09-15 | |
eNovation Chemicals LLC | D659591-20mg |
OphiopogoninB |
38971-41-4 | 98% | 20mg |
$1980 | 2024-05-25 | |
eNovation Chemicals LLC | D659591-20mg |
OphiopogoninB |
38971-41-4 | 98% | 20mg |
$1980 | 2025-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O19680-5mg |
Ophiopogonin B |
38971-41-4 | 5mg |
¥3528.0 | 2021-09-08 | ||
TargetMol Chemicals | T3789-5 mg |
Ophiopogonin B |
38971-41-4 | 98% | 5mg |
¥ 2,850 | 2023-07-10 |
Ophiopogonin B 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Ophiopogonin Bに関する追加情報
Ophiopogonin B: A Comprehensive Overview
Ophiopogonin B, also known by its CAS number 38971-41-4, is a bioactive compound that has garnered significant attention in the fields of pharmacology and traditional medicine. This compound, primarily found in the Ophiopogon japonicus plant, belongs to the family of saponins, which are known for their diverse biological activities. Recent studies have highlighted its potential in various therapeutic applications, making it a subject of intense research interest.
The chemical structure of Ophiopogonin B is characterized by a unique arrangement of sugar moieties and a steroidal aglycone backbone. This structure contributes to its ability to interact with cellular receptors and enzymes, thereby exerting its pharmacological effects. Researchers have identified that Ophiopogonin B exhibits anti-inflammatory, antioxidant, and anticancer properties, which are attributed to its ability to modulate key signaling pathways such as NF-κB and MAPK.
One of the most promising areas of research involving Ophiopogonin B is its potential in cancer therapy. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. For instance, a recent study published in the journal Nature Communications revealed that Ophiopogonin B selectively targets cancer cells by inhibiting the PI3K/AKT/mTOR pathway, which is often dysregulated in malignant tumors.
In addition to its anticancer properties, Ophiopogonin B has also been investigated for its role in neuroprotection. Experimental models of neurodegenerative diseases, such as Alzheimer's disease, have shown that this compound can mitigate oxidative stress and reduce amyloid-beta deposition. These findings suggest that Ophiopogonin B may serve as a potential therapeutic agent for treating neurodegenerative disorders.
The traditional use of Ophiopogonin B in Chinese medicine has also been a focus of recent research. Historically, the root of Ophiopogon japonicus has been used to treat conditions such as fatigue and respiratory disorders. Modern pharmacological studies have validated these traditional uses by demonstrating that Ophiopogonin B can enhance immune function and improve respiratory health through its anti-inflammatory and antioxidant effects.
Despite its numerous potential benefits, the bioavailability of Ophiopogonin B remains a challenge for its clinical application. Researchers are currently exploring methods to enhance its absorption and stability within the body. One promising approach involves the use of nanotechnology-based drug delivery systems, which could significantly improve the efficacy of Ophiopogonin B as a therapeutic agent.
In conclusion, Ophiopogonin B (CAS No. 38971-41-4) is a multifaceted compound with a wide range of biological activities. Its potential applications in cancer therapy, neuroprotection, and traditional medicine make it an invaluable subject for further research. As advancements in drug delivery systems continue to emerge, the clinical utility of Ophiopogonin B is expected to expand significantly in the coming years.



